molecular formula C35H49N3O5 B576642 (3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone CAS No. 13594-29-1

(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

Cat. No.: B576642
CAS No.: 13594-29-1
M. Wt: 591.793
InChI Key: WBVNIXQEIJHNJC-ZFFMKMIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone is a non-ribosomal peptide produced by entomogenous fungi, specifically from the genus Isaria. Non-ribosomal peptides are secondary metabolites synthesized by non-ribosomal peptide synthetases, which are multifunctional enzyme complexes. These peptides exhibit a broad range of biological activities, including insecticidal, antibiotic, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone involves the use of non-ribosomal peptide synthetases, which are enzyme complexes that catalyze the formation of peptide bonds without the need for ribosomes. The process typically involves the activation of amino acids and their incorporation into a growing peptide chain. The specific reaction conditions for the synthesis of this compound include the use of specific amino acids and hydroxyl acids, which are activated and combined by the enzyme complex .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using strains of Isaria fungi. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound. The compound is then extracted and purified using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: (3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and amino groups in the peptide structure .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the peptide .

Scientific Research Applications

(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is studied for its unique peptide structure and synthesis mechanisms. In biology, this compound is investigated for its insecticidal properties and its potential use as a biocontrol agent against insect pests .

In medicine, this compound is explored for its antibiotic, antiviral, and antitumor activities. It has shown potential as a therapeutic agent for various diseases, including cancer and viral infections. In industry, this compound is used in the development of mycoinsecticides, which are environmentally friendly alternatives to chemical pesticides .

Mechanism of Action

The mechanism of action of (3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone involves its interaction with specific molecular targets in the cells of insects and other organisms. The compound binds to target proteins and disrupts their normal functions, leading to cell death. In insects, this compound targets the nervous system, causing paralysis and death .

The molecular pathways involved in the action of this compound include the inhibition of protein synthesis and the disruption of cellular membranes. These effects are mediated by the binding of this compound to specific receptors and enzymes in the target cells .

Comparison with Similar Compounds

(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone is part of a group of non-ribosomal peptides produced by entomogenous fungi. Similar compounds include beauverolides, beauvericins, and destruxins. These compounds share similar structures and biological activities but differ in their specific amino acid compositions and functional groups .

List of Similar Compounds:
  • Beauverolides
  • Beauvericins
  • Destruxins
  • Isariins

This compound is unique in its specific amino acid composition and its potent insecticidal activity. It has shown greater efficacy in certain applications compared to other similar compounds, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

13594-29-1

Molecular Formula

C35H49N3O5

Molecular Weight

591.793

IUPAC Name

(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

InChI

InChI=1S/C35H49N3O5/c1-5-7-8-11-16-25(4)30-23-31(39)36-28(21-26-17-12-9-13-18-26)33(40)37-29(22-27-19-14-10-15-20-27)34(41)38-32(24(3)6-2)35(42)43-30/h9-10,12-15,17-20,24-25,28-30,32H,5-8,11,16,21-23H2,1-4H3,(H,36,39)(H,37,40)(H,38,41)/t24-,25?,28-,29-,30?,32+/m0/s1

InChI Key

WBVNIXQEIJHNJC-ZFFMKMIBSA-N

SMILES

CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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